4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile is a synthetic organic compound classified as an androgen receptor antagonist. This compound has gained attention for its potential applications in stimulating hair growth and reducing sebum production, particularly in dermatological contexts. The molecular structure of this compound includes a trifluoromethyl group and a cyano-substituted cyclohexyl moiety, contributing to its biological activity and pharmacological profile.
The compound is documented in various scientific literature, including pharmacological studies that highlight its efficacy and mechanism of action. It is primarily classified under the category of pharmaceutical intermediates, with specific applications in hair growth stimulation and sebum regulation. Its systematic name reflects its complex structure, which includes multiple functional groups that enhance its biological properties.
The synthesis of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile involves several key steps:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile can be represented as follows:
The structure features:
X-ray crystallography or computational modeling may provide insights into bond lengths, angles, and stereochemistry essential for understanding its reactivity and interaction with biological targets.
4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile participates in various chemical reactions:
Each reaction pathway requires specific conditions for optimal conversion rates and selectivity. Reaction intermediates can be characterized using spectroscopic methods to elucidate mechanisms.
The mechanism of action for 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile primarily involves its interaction with androgen receptors:
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in biological systems, which enhances its therapeutic potential.
Relevant data from studies indicate that these properties influence its bioavailability and efficacy in therapeutic applications.
4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile has notable applications in:
The ongoing research continues to explore additional therapeutic uses based on its unique pharmacological profile.
The stereoselective construction of the (1R,2S)-2-cyanocyclohexyl moiety represents a critical synthetic challenge due to the profound influence of stereochemistry on the biological activity of this androgen receptor antagonist. The trans-configuration at the cyclohexyl ring substituents is essential for optimal receptor binding and functional antagonism. Traditional synthetic approaches rely on resolution techniques or asymmetric catalysis to establish the required stereochemistry. A particularly efficient route involves the biocatalytic desymmetrization of prochiral intermediates using engineered enzymes. Research has demonstrated that engineered myoglobin variants (e.g., Mb(H64V,V68A)) can catalyze stereoselective transformations with exceptional enantioselectivity (>99% ee) and diastereoselectivity (>99% de), achieving high turnover numbers (up to 3,000 TON) for analogous fluorinated cyclopropane intermediates, showcasing the potential of biocatalysis for stereoselective synthesis of complex pharmacophores [6].
The pivotal ether linkage formation between the cyclohexanol derivative and the benzonitrile component employs stereospecific nucleophilic substitution. This requires activation of either the alcohol (e.g., via mesylate formation) or the aromatic component (e.g., via halogen displacement). When utilizing a pre-formed (1R,2S)-2-cyanocyclohexanol derivative, activation as a mesylate or triflate followed by reaction with the phenolic oxygen of 4-hydroxy-2-(trifluoromethyl)benzonitrile under basic conditions (e.g., K₂CO₃, DMF) provides the desired ether while preserving the stereochemical integrity of the cyclohexyl ring [7]. Computational modeling, including molecular docking studies, supports the observation that the (1R,2S) configuration optimally positions the nitrile group and ether oxygen for hydrogen bonding and hydrophobic interactions within the androgen receptor ligand-binding domain, explaining the significant drop in potency observed with other stereoisomers [1] [5].
Table 1: Key Methods for Stereoselective Synthesis of the (1R,2S)-2-Cyanocyclohexyl Moiety
Methodology | Key Features | Stereoselectivity | Catalyst/Reagent | Reference |
---|---|---|---|---|
Biocatalytic Desymmetrization | High turnover, mild conditions | >99% ee, >99% de | Engineered Myoglobin (e.g., Mb(H64V,V68A)) | [6] |
Sharpless Dihydroxylation | Relies on chiral catalyst control | High enantiomeric excess | AD-mix-α or AD-mix-β | [10] |
Chiral Resolution | Separation of diastereomeric salts or chromatography | Dependent on method | Chiral acids (e.g., DBT) | [7] |
Asymmetric Hydrogenation | Catalytic reduction of imine precursors | Moderate to high ee | Chiral Rh or Ru complexes | [7] |
The Sharpless asymmetric dihydroxylation of appropriately substituted cyclohexene derivatives followed by stereospecific functional group transformations provides an alternative route to the chiral cyclohexyl fragment. This method leverages the predictability and high enantioselectivity of the Sharpless catalyst system (e.g., AD-mix-α or AD-mix-β containing dihydroquinine or dihydroquinidine ligands with osmium tetroxide) to install the necessary chiral centers early in the synthesis [10]. Maintaining stereochemical fidelity during the subsequent steps, particularly the introduction of the nitrile group via dehydration of an amide or aldoxime, or nucleophilic substitution of a leaving group by cyanide, is paramount. Careful control of reaction conditions (temperature, solvent, base) is essential to minimize epimerization at the sensitive stereogenic centers bearing the cyano substituent [7].
The strategic placement of the trifluoromethyl (-CF₃) and cyano (-CN) groups on the benzonitrile core is a masterclass in rational medicinal chemistry design for androgen receptor antagonism. These electron-withdrawing substituents exert profound and synergistic effects on the molecule's bioactivity profile, impacting hair growth stimulation and sebum reduction through distinct physicochemical mechanisms. The ortho-positioned trifluoromethyl group serves multiple critical functions: its significant electronegativity and lipophilicity (π-bond contribution) enhance membrane permeability and overall bioavailability, facilitating access to the cutaneous target sites. Furthermore, the -CF₃ group's substantial steric bulk induces a defined conformational twist in the benzonitrile ring system. This twist optimizes the spatial orientation for high-affinity docking within the androgen receptor's hydrophobic binding pocket, primarily through favorable van der Waals contacts and orthogonal multipolar interactions [1] [7].
Concurrently, the para-cyano substituent acts as a crucial hydrogen bond acceptor within the receptor binding site. Molecular docking analyses indicate the nitrile nitrogen forms a specific hydrogen bond (approximately 2.8-3.0 Å) with a key histidine residue (e.g., His874 in the human androgen receptor) in the ligand-binding domain. This interaction is vital for anchoring the ligand and antagonizing the receptor's native activation by dihydrotestosterone (DHT). Replacing the nitrile with alternative hydrogen bond acceptors (e.g., carboxylic acid, primary amide) or non-polar groups consistently results in a dramatic reduction or complete loss of functional antagonism in cellular assays, underscoring its irreplaceable role [1] [5]. On the cyclohexyl ring, the aliphatic nitrile at the 2-position contributes significantly to conformational restraint by minimizing rotational freedom around the C1-C2 bond. This enforced conformation positions the cyclohexyl ring and the ether linkage optimally for receptor interaction. Additionally, this nitrile group participates in dipolar interactions with nearby receptor residues, further stabilizing the antagonist-receptor complex [1] [7].
Table 2: Bioactivity Contributions of Key Substituents in 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile
Substituent | Position | Key Physicochemical Properties | Biological Role | Impact on Potency |
---|---|---|---|---|
Trifluoromethyl (-CF₃) | ortho (Benzonitrile) | High lipophilicity (π=0.88), Strong electron-withdrawal (-I, -σ), Steric bulk (Es≈-1.16) | Enhances membrane permeability, induces optimal ring conformation, hydrophobic binding | Critical (≥10-fold ↓ potency upon removal) |
Cyano (-CN) | para (Benzonitrile) | Moderate lipophilicity (π=-0.57), Strong H-bond acceptor, Dipole moment (~3.5 D) | Forms key H-bond with AR LBD (e.g., His874), Anchors ligand | Critical (Loss of activity upon replacement) |
Cyano (-CN) | equatorial (Cyclohexyl C2) | Moderate lipophilicity, Dipole moment, Conformation-restricting | Restricts cyclohexyl ring conformation, Dipolar interactions with AR | Important (3-5 fold ↓ potency in diastereomers) |
Ether Linkage (-O-) | Between rings | H-bond acceptor potential, Conformational flexibility | Connects pharmacophores, Optimal spacer length, Potential H-bonding | Moderate (Optimal spacer length) |
Structure-activity relationship (SAR) studies meticulously mapped the pharmacophore requirements for this compound class. Systematic variation of substituents on the benzonitrile ring revealed an absolute requirement for strong electron-withdrawing groups at both the 2- and 4-positions for maximal potency. While the 2-CF₃/4-CN combination proved optimal, alternative combinations like 2,4-di-CF₃ or 2,4-di-CN resulted in significantly reduced activity. This highlights the unique synergy between the -CF₃ and -CN groups in the specific positions occupied. Similarly, exploring the cyclohexyl ring demonstrated that the nitrile group must reside at the C2 position; relocation to C1 or C3, or its replacement with groups like ester or methyl, led to substantial losses in potency. The stereochemical dependence is striking: the (1R,2S)-diastereomer exhibits potency orders of magnitude greater than its (1S,2R), (1R,2R), or (1S,2S) counterparts in both hair growth stimulation (mouse model) and sebum production reduction (hamster ear model) assays. This potency disparity directly correlates with the stereospecific binding affinity measured for the androgen receptor [1] [7].
The construction of the diaryl ether linkage – connecting the (1R,2S)-2-cyanocyclohexyl fragment to the trifluoromethylbenzonitrile core – presents a significant synthetic challenge due to the electron-deficient nature of the aromatic ring imposed by the ortho-trifluoromethyl and para-cyano substituents. Two principal methodologies dominate: Classical Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Coupling (e.g., Ullmann-Goldberg or Buchwald-Hartwig type for C-O bond formation). Each approach offers distinct advantages and limitations in yield, functional group tolerance, and stereochemical compatibility.
Nucleophilic Aromatic Substitution (SNAr) is often the preferred route for large-scale synthesis due to its operational simplicity and lower catalyst cost. The electron-withdrawing power of the -CF₃ and -CN groups activates the ring towards SNAr, particularly at the position ortho to -CF₃ and para to -CN. The reaction typically employs the potassium or cesium salt of (1R,2S)-2-cyanocyclohexanol and a highly activated aromatic substrate, commonly 2-fluoro-4-cyano- or 2-chloro-4-cyano-5-(trifluoromethyl)benzonitrile. Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are essential to solubilize the ionic intermediates and facilitate the reaction. Temperatures ranging from 80°C to 130°C are typically required. While effective, this method faces limitations: 1) The need for an excellent leaving group (F > Cl > > Br, OMs) on the benzonitrile ring, limiting flexibility in precursor synthesis. 2) Potential racemization or epimerization of the sensitive chiral cyclohexanol derivative under the relatively harsh reaction conditions (high temperature, strong base often required for salt formation). 3) Competitive elimination reactions can generate dehydrobenzonitrile byproducts, reducing yield. 4) Purification challenges due to inorganic salts [7].
Table 3: Comparative Analysis of Ether Bond Formation Strategies
Parameter | Nucleophilic Aromatic Substitution (SNAr) | Transition Metal-Catalyzed Coupling |
---|---|---|
Aromatic Substrate Requirement | Must have strong electron-withdrawing groups (EWG) ortho/para to excellent leaving group (F, Cl) | Requires halide (Cl, Br, I) or pseudohalide (OTf) on electron-deficient ring |
Cyclohexanol Requirement | Needs pre-formed alkoxide salt (e.g., K⁺, Cs⁺) | Can use free alcohol or protected alcohol |
Typical Catalysts | None (base only) | Cu(I) salts (e.g., CuI), often with ligands (e.g., phenanthroline, DMEDA); Pd systems possible but less common for C-O |
Typical Bases | K₂CO₃, Cs₂CO₃ (often stoichiometric) | K₃PO₄, Cs₂CO₃, KOtBu (catalytic or stoichiometric) |
Common Solvents | DMF, DMSO, NMP | Toluene, Dioxane, DMF |
Temperature Range | 80°C – 130°C | 80°C – 120°C (Cu); 100°C – 140°C (Pd) |
Key Advantages | Simplicity, lower catalyst cost, scalable | Broader substrate scope (less EWG dependence), potentially milder conditions for chiral center, less prone to elimination |
Key Disadvantages | Risk of racemization/epimerization, requires excellent LG, elimination side products, salt waste | Catalyst cost (especially Pd), potential ligand synthesis, copper residues difficult to remove |
Typical Yield Range | 60-85% (highly dependent on LG and EWG pattern) | 70-92% (optimized systems with Cu/ligand) |
Stereochemical Integrity Risk | Moderate-High (due to heat/base) | Low-Moderate |
Transition Metal-Catalyzed C-O Coupling, particularly using copper(I) catalysts with ancillary ligands, offers a powerful alternative with distinct advantages for preserving stereochemistry. These reactions typically involve reacting the free (1R,2S)-2-cyanocyclohexanol with an aryl halide (bromide or iodide are generally more reactive than chloride in these systems) bearing the -CF₃ and -CN substituents. Catalytic systems often comprise CuI (5-10 mol%) combined with bidentate nitrogen ligands such as 1,10-phenanthroline, trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), or N,N'-dimethylethylenediamine (DMEDA), in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The mechanism involves the copper catalyst facilitating the deprotonation of the alcohol and the oxidative addition into the aryl halide bond, followed by reductive elimination to form the C-O bond. This approach generally proceeds under comparable or slightly milder temperatures (100-120°C) than SNAr but offers crucial benefits: 1) Reduced epimerization risk as the chiral alcohol doesn't require prolonged exposure to strong base prior to coupling. 2) Broader substrate scope regarding the aryl halide; the reaction is less dependent on the extreme electron deficiency required for SNAr, allowing potentially more flexibility in precursor design. 3) Lower incidence of elimination side reactions. The main drawbacks are the cost of the catalyst/ligand systems and the need for meticulous removal of residual copper from the pharmaceutical intermediate, requiring specific purification protocols like chelating resin chromatography [7] [8].
The choice between SNAr and metal-catalyzed coupling is dictated by factors such as the availability and cost of the activated aromatic precursor (halide vs. fluoride/chloride), the scale of synthesis, the sensitivity of the chiral cyclohexanol derivative to base and heat, and the required purity profile. For the synthesis of 4-(((1R,2S)-2-cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile, both routes are viable, with modern process chemistry increasingly favoring optimized copper-catalyzed protocols for their superior stereochemical fidelity and reduced side product formation, despite the marginally higher catalyst cost [7] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0